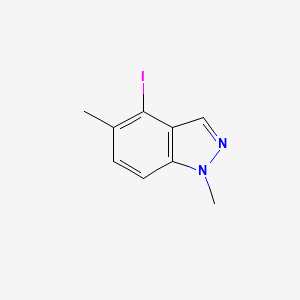

4-Iodo-1,5-dimethyl-1H-indazole

Description

4-Iodo-1,5-dimethyl-1H-indazole is a bicyclic heteroaromatic compound featuring an indazole core (a fused benzene and pyrazole ring system) substituted with iodine at position 4 and methyl groups at positions 1 and 5. The iodine atom enhances its utility in cross-coupling reactions (e.g., Suzuki-Miyaura), making it a valuable intermediate in pharmaceutical and agrochemical synthesis. The methyl groups contribute to lipophilicity and steric effects, influencing solubility and reactivity.

Properties

Molecular Formula |

C9H9IN2 |

|---|---|

Molecular Weight |

272.09 g/mol |

IUPAC Name |

4-iodo-1,5-dimethylindazole |

InChI |

InChI=1S/C9H9IN2/c1-6-3-4-8-7(9(6)10)5-11-12(8)2/h3-5H,1-2H3 |

InChI Key |

WJADIBJEVDTERQ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C2=C(C=C1)N(N=C2)C)I |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategies for Indazole Derivatives

Before focusing on 4-Iodo-1,5-dimethyl-1H-indazole specifically, it is important to note common synthetic routes for indazole derivatives:

Intramolecular Oxidative C–H Amination: Silver(I)-mediated intramolecular oxidative C–H amination has been demonstrated as an efficient route to various 1H-indazoles, including those with diverse substituents on the ring system.

Palladium-Catalyzed C–H Activation: Pd(PPh3)4-catalyzed reactions facilitate the formation of iodinated indazoles by direct C–H functionalization, often using iodine and base in polar aprotic solvents.

Halogenation of Preformed Indazoles: Direct electrophilic iodination of 1,5-dimethyl-1H-indazole using iodine sources under mild conditions is a common approach.

Specific Preparation Methods for 4-Iodo-1,5-dimethyl-1H-indazole

Starting Materials and Precursors

The synthesis generally starts from 1,5-dimethyl-1H-indazole, which can be prepared via known methods such as condensation of hydrazines with methylated benzaldehydes or via palladium-catalyzed cyclization of suitable precursors.

Electrophilic Iodination

The key step is the selective iodination at the 4-position of the indazole ring:

Reagents: Molecular iodine (I2) is commonly used, often in the presence of an oxidizing agent or base to facilitate electrophilic substitution.

Oxidants: Hydrogen peroxide (H2O2), sodium hypochlorite (NaOCl), or potassium iodide (KI) can be employed to generate electrophilic iodine species in situ.

Solvents: Polar aprotic solvents such as dimethylformamide (DMF) or dichloromethane (DCM) are preferred to dissolve both the substrate and iodine.

Conditions: Reaction is typically carried out at room temperature or slightly elevated temperatures (20–80 °C) for 1–24 hours, depending on the scale and desired conversion.

Example Procedure (Adapted from Pd-catalyzed iodination literature):

| Step | Reagents & Conditions | Outcome |

|---|---|---|

| 1 | Dissolve 1,5-dimethyl-1H-indazole in DMF | Homogeneous solution |

| 2 | Add iodine (1.5 equiv) and KOH pellets (4 equiv) | Stir at room temperature for 1 hour |

| 3 | Quench with aqueous sodium bisulfite (NaHSO3) | Remove excess iodine |

| 4 | Extract with diethyl ether, wash and dry | Isolate crude 4-iodo derivative |

| 5 | Purify by column chromatography | Obtain pure 4-iodo-1,5-dimethyl-1H-indazole |

This method typically yields the iodinated product in 70–80% isolated yield with high regioselectivity.

Alternative Halogenation via Diazonium Salt Intermediate

The compound can also be prepared by diazotization of 1,5-dimethyl-4-amino-1H-indazole followed by Sandmeyer-type iodination using sodium iodide (NaI) and copper(I) iodide (CuI).

This two-step method involves:

Formation of the diazonium salt from the amino precursor using sodium nitrite (NaNO2) in acidic aqueous medium at low temperature.

Subsequent reaction with NaI/CuI to replace the diazonium group with iodine.

This approach is useful when direct electrophilic iodination is challenging due to electronic effects or when regioselectivity is an issue.

Analytical Characterization and Purity Assessment

Melting Point: The iodinated product typically melts around 90–95 °C depending on purity.

-

FT-IR: Characteristic bands include NH stretch (~3300 cm⁻¹), aromatic C-H (~3050 cm⁻¹), C=N stretch (~1415 cm⁻¹), and C-I stretch (~770 cm⁻¹).

1H NMR: Methyl protons appear as singlets around 2.0–2.5 ppm; aromatic protons show expected splitting patterns consistent with substitution.

13C NMR: Signals corresponding to aromatic carbons, methyl carbons, and the carbon bonded to iodine are observed.

Mass Spectrometry: Molecular ion peaks consistent with the formula C8H8IN2 confirm the presence of iodine and methyl substituents.

Summary Table of Preparation Methods

| Method | Starting Material | Reagents & Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Electrophilic iodination | 1,5-dimethyl-1H-indazole | I2, KOH, DMF, RT, 1 h | 70–80 | Simple, direct iodination, mild conditions |

| Diazotization-Sandmeyer | 1,5-dimethyl-4-amino-1H-indazole | NaNO2/HCl (diazotization), NaI/CuI (iodination) | 60–75 | Useful for regioselectivity, multi-step |

| Pd-catalyzed C–H activation | 1,5-dimethyl-1H-indazole | Pd(PPh3)4, I2, base, DMF, RT | 65–85 | Catalytic method, may require optimization |

| Silver(I)-mediated oxidative amination | Arylhydrazone precursors | AgNTf2, Cu(OAc)2, 1,2-dichloroethane, 80 °C, 24 h | Variable | More complex, applicable for diverse indazole derivatives |

Research Findings and Notes

The iodination at the 4-position is favored due to electronic and steric effects imparted by the 1- and 5-methyl groups, which direct electrophilic substitution regioselectively.

The use of mild bases such as KOH facilitates the generation of electrophilic iodine species without degrading the indazole ring.

Purification by silica gel chromatography with petroleum ether/ethyl acetate mixtures is effective for isolating the pure iodinated product.

Alternative synthetic routes involving transition metal catalysis (Pd, Ag) provide access to iodinated indazoles with potential for further functionalization, useful in medicinal chemistry applications.

Chemical Reactions Analysis

Types of Reactions

4-Iodo-1,5-dimethyl-1H-indazole can undergo various chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other functional groups through nucleophilic substitution reactions.

Oxidation Reactions: The methyl groups can be oxidized to form corresponding carboxylic acids or aldehydes.

Reduction Reactions: The compound can be reduced to form 4-amino-1,5-dimethyl-1H-indazole.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.

Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.

Major Products Formed

Substitution Reactions: Products include 4-substituted-1,5-dimethyl-1H-indazoles with various functional groups.

Oxidation Reactions: Products include 4-iodo-1,5-dimethyl-1H-indazole-3-carboxylic acid or 4-iodo-1,5-dimethyl-1H-indazole-3-aldehyde.

Reduction Reactions: The major product is 4-amino-1,5-dimethyl-1H-indazole.

Scientific Research Applications

Anticancer Properties

Numerous studies have investigated the anticancer potential of indazole derivatives, including 4-Iodo-1,5-dimethyl-1H-indazole. For instance:

- Indazole Derivatives in Cancer Therapy : A study highlighted the design and synthesis of several indazole derivatives that showed promising antiproliferative activity against various cancer cell lines. One derivative demonstrated an IC50 value ranging from 0.23 to 1.15 mM against breast cancer cells (4T1), indicating strong growth inhibitory effects .

- Mechanisms of Action : The mechanisms underlying these anticancer effects often involve apoptosis induction through pathways such as the upregulation of pro-apoptotic proteins (e.g., cleaved caspase-3) and downregulation of anti-apoptotic proteins (e.g., Bcl-2). Additionally, compounds can disrupt mitochondrial membrane potential and increase reactive oxygen species levels in cancer cells .

Other Pharmacological Activities

- Anti-inflammatory Effects : Indazole derivatives have been explored for their anti-inflammatory properties. Compounds containing the indazole scaffold have been reported to exhibit significant anti-inflammatory activity, similar to established drugs like Bendazac and Benzydamine .

- Enzyme Inhibition : Some studies emphasize the inhibitory effects of 4-Iodo-1,5-dimethyl-1H-indazole on specific enzymes involved in cancer progression. For example, it has shown potential as an inhibitor of Polo-like kinase 4 (PLK4), with certain derivatives acting as effective inhibitors in preclinical models .

Case Study 1: Anticancer Activity Assessment

A comprehensive study evaluated a series of indazole derivatives for their anticancer properties. Among these, a specific derivative exhibited remarkable activity against HCT116 colon cancer cells, effectively inhibiting tumor growth in mouse models without significant side effects . This highlights the therapeutic promise of indazole-based compounds.

Case Study 2: Mechanistic Insights into Inhibition

Research into the structure-activity relationships (SAR) of various indazole derivatives revealed that modifications at specific positions significantly affected their biological activity. For instance, introducing substituents at the 4-position and 6-position enhanced IDO1 inhibitory activity, showcasing how chemical modifications can optimize therapeutic efficacy .

Mechanism of Action

The mechanism of action of 4-Iodo-1,5-dimethyl-1H-indazole involves its interaction with specific molecular targets in biological systems. The iodine atom and methyl groups contribute to the compound’s binding affinity and selectivity towards these targets. The compound may act as an inhibitor or modulator of enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Functional Differences

The table below compares 4-Iodo-1,5-dimethyl-1H-indazole with key analogs based on molecular structure, substituents, and physicochemical properties:

Key Comparison Points

Ring System and Rigidity

- Indazole vs. Pyrazole/Imidazole: The fused benzene-pyrazole system in indazole provides greater rigidity and planar stability compared to monocyclic pyrazoles or imidazoles. This rigidity enhances binding affinity in biological targets (e.g., kinases) .

- Naphthyridine : The 1,5-naphthyridine core in 4-Iodo-1,5-naphthyridin-3-ol introduces additional nitrogen atoms, altering electron distribution and hydrogen-bonding capacity compared to indazole .

Substituent Effects

- Iodine Position : Para-substituted iodine (C4 in indazole and pyrazole derivatives) facilitates regioselective cross-coupling reactions, whereas ortho-substituted iodine (e.g., in 4,5-diiodoimidazole) may lead to steric hindrance .

- Electron-Withdrawing Groups : The nitro group in 4-Iodo-1,2-dimethyl-5-nitro-1H-imidazole deactivates the ring, reducing electrophilic substitution reactivity compared to methyl-substituted analogs .

Physicochemical Properties

- Lipophilicity : Methyl groups in 4-Iodo-1,5-dimethyl-1H-indazole enhance lipophilicity (logP ~2.5 estimated), favoring membrane permeability in drug design. In contrast, the hydroxyl group in 4-Iodo-1,5-naphthyridin-3-ol increases hydrophilicity .

- Thermal Stability : The higher melting point of 4-Iodo-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one (161–163°C) suggests strong intermolecular interactions, likely due to hydrogen bonding from the ketone group .

Pharmacological Potential

- Antimicrobial Activity : Pyrazole derivatives like 4-Iodo-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one are precursors to compounds with growth inhibitory effects against microbes .

- Specialty Applications : The high cost of 4-Iodo-1,5-naphthyridin-3-ol (€5,796.00/100mg) reflects its niche use in high-value applications, such as kinase inhibitor development .

Q & A

Q. What are the optimal synthetic routes for 4-Iodo-1,5-dimethyl-1H-indazole, and how can reaction conditions be optimized for high yield?

Methodological Answer: The synthesis typically involves iodination of 1,5-dimethyl-1H-indazole using iodine or iodine monochloride under controlled conditions. Key parameters include:

- Regioselective iodination : Use directing groups (e.g., methyl substituents) to favor substitution at the 4-position. Polar aprotic solvents (e.g., DMF) and temperatures of 60–80°C improve selectivity .

- Purification : Column chromatography with silica gel (hexane:ethyl acetate gradients) or recrystallization from ethanol/water mixtures ensures high purity (>95%) .

- Yield optimization : Employ continuous flow reactors for scalable production, reducing side reactions via precise temperature control .

Q. Which spectroscopic techniques are most effective for characterizing 4-Iodo-1,5-dimethyl-1H-indazole, and how should data interpretation be approached?

Methodological Answer:

- NMR spectroscopy : H and C NMR identify methyl groups (δ 2.5–3.0 ppm for CH) and iodine-induced deshielding effects. H-C HMBC correlations confirm substitution patterns .

- Mass spectrometry : High-resolution ESI-MS confirms molecular weight ([M+H] expected at m/z 287.02) and fragmentation patterns .

- X-ray crystallography : SHELX software refines crystal structures, resolving hydrogen-bonding networks and molecular packing .

Advanced Research Questions

Q. How can regioselectivity challenges in the iodination of 1,5-dimethyl-1H-indazole be addressed to ensure precise substitution at the 4-position?

Methodological Answer:

- Electronic effects : Methyl groups at 1- and 5-positions electronically activate the 4-position via inductive effects. Use iodine monochloride (ICl) instead of I for milder, more selective iodination .

- Computational modeling : DFT calculations (e.g., Gaussian 09) predict reactive sites by analyzing Fukui indices and electrostatic potential maps .

- Competitive experiments : Compare yields under varying conditions (e.g., solvent polarity, temperature) to identify optimal regioselectivity .

Q. What methodologies are recommended for resolving contradictions in crystallographic data of 4-Iodo-1,5-dimethyl-1H-indazole derivatives?

Methodological Answer:

- SHELX refinement : Use SHELXL for high-resolution data to resolve twinning or disorder. Apply restraints for thermal motion and hydrogen-bonding geometry .

- Hydrogen-bonding analysis : Graph-set notation (e.g., Etter’s rules) identifies recurring motifs (e.g., R(8) rings) to validate packing patterns .

- Cross-validation : Compare experimental data with computational predictions (e.g., Mercury CSD) to detect outliers in bond lengths/angles .

Q. How can computational modeling (e.g., molecular docking) be integrated with experimental data to study the bioactivity of 4-Iodo-1,5-dimethyl-1H-indazole?

Methodological Answer:

- Target identification : Screen against kinase or GPCR libraries using AutoDock Vina. Prioritize targets with docking scores < -7.0 kcal/mol .

- Binding validation : Perform SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to measure affinity (K) .

- Structure-activity relationships (SAR) : Modify the iodine substituent to assess its role in binding (e.g., replace with Br/CF) and correlate with IC values .

Data Contradiction Analysis Example

Scenario : Conflicting IC values reported for a kinase inhibitor derived from 4-Iodo-1,5-dimethyl-1H-indazole.

Resolution Strategy :

Assay standardization : Replicate experiments under identical conditions (pH, temperature, ATP concentration) .

Orthogonal assays : Validate activity via Western blot (target phosphorylation) and cellular proliferation assays .

Meta-analysis : Use statistical tools (e.g., R/Bioconductor) to identify outliers and assess batch effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.